molecular formula C13H17ClFN3S B4632359 5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione

5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione

Cat. No. B4632359
M. Wt: 301.81 g/mol
InChI Key: OLRISUYEUZWHSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triazinane derivatives are typically synthesized through condensation reactions involving amines, formaldehyde, and anilines in basic solutions. For instance, a similar compound, 1,3-bis(2-fluorophenyl)-5-pentyl-1,3,5-triazinane, was synthesized using pentylamine, 2-fluoroaniline, and formaldehyde, demonstrating the versatility of triazinane chemistry in incorporating various substituents into the triazine ring system (Ferhati et al., 2017).

Molecular Structure Analysis

The molecular structure of triazinane derivatives reveals hydrogen-bonded chains and sheets, contributing to their stability and reactivity. For example, 1-(4-chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione forms inversion dimers through weak N-H...S hydrogen bonds, which are further linked into chains by additional hydrogen bonds and contacts (Zhang et al., 2008).

Chemical Reactions and Properties

Triazinane derivatives undergo various chemical reactions, including alkylation, which introduces additional functional groups into the triazine ring, significantly altering its chemical properties. For example, the alkylation of 5-phenyl-6R-2Н-1,2,4-triazine-3-thione with p-bromophenacyl bromide demonstrates the reactive nature of triazinane derivatives and their potential for further chemical modifications (Rybakova et al., 2020).

Physical Properties Analysis

The physical properties of triazinane derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. For instance, the crystal structure of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) revealed nonplanar structures and H-bonded centrosymmetric dimers, indicating the complex interplay between structure and physical properties (Askerov et al., 2018).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of 1,2,4-triazole derivatives provide a foundation for understanding the broader applications of compounds like 5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione. For instance, the study by Shukla et al. (2014) focused on synthesizing biologically active 1,2,4-triazole derivatives with fluoro and chloro substituents, examining their crystal structures and intermolecular interactions via X-ray diffraction and thermal techniques. Such research highlights the significance of structural analysis in developing new compounds with potential scientific applications (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2014).

Antimicrobial and Anti-inflammatory Activities

The exploration of triazole derivatives for antimicrobial and anti-inflammatory activities is another critical area of research. Al-Abdullah et al. (2014) synthesized N-Mannich bases of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione and their derivatives, testing them against various bacterial strains and fungi. Their findings indicate potent antibacterial activity, showcasing the potential of triazole derivatives in medical applications (Al-Abdullah, E., Asiri, H. H., Lahsasni, S., Habib, E. E., Ibrahim, T., & El-Emam, A., 2014).

Novel Synthetic Pathways and Antitumor Activity

The development of novel synthetic pathways for creating triazole derivatives with specific substituents, such as fluorine, and their evaluation for antitumor activity represents a significant research domain. Bhat et al. (2009) synthesized 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and tested their antitumor activity against various cancer cell lines. Some compounds exhibited moderate to excellent growth inhibition, demonstrating the potential of these derivatives in cancer therapy (Bhat, K., Poojary, B., Prasad, D. J., Naik, P., & Holla, B. S., 2009).

properties

IUPAC Name

5-butyl-1-(3-chloro-4-fluorophenyl)-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFN3S/c1-2-3-6-17-8-16-13(19)18(9-17)10-4-5-12(15)11(14)7-10/h4-5,7H,2-3,6,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRISUYEUZWHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CNC(=S)N(C1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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